molecular formula C19H23N3O4S B2955953 N-(3,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1031097-61-6

N-(3,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2955953
CAS No.: 1031097-61-6
M. Wt: 389.47
InChI Key: HAJQFHPENCWEMC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a pyrrolidine sulfonyl group, a dihydropyridinone moiety, and a dimethylphenyl group. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride under basic conditions to form the pyrrolidine sulfonyl intermediate.

    Synthesis of the Dihydropyridinone Moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the pyrrolidine sulfonyl intermediate with the dihydropyridinone moiety in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound might be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might include signal transduction, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-[2-oxo-1,2-dihydropyridin-1-yl]acetamide: Lacks the pyrrolidine sulfonyl group.

    N-(3,4-dimethylphenyl)-2-[2-oxo-5-(morpholine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide: Contains a morpholine sulfonyl group instead of pyrrolidine.

Uniqueness

N-(3,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to the presence of the pyrrolidine sulfonyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14-5-6-16(11-15(14)2)20-18(23)13-21-12-17(7-8-19(21)24)27(25,26)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJQFHPENCWEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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